

# **GSK-923295** off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873

Get Quote

### **GSK-923295 Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **GSK-923295**, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.

#### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GSK-923295** in cells?

GSK-923295 is a first-in-class, specific, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[1][2][3] It binds to a site on CENP-E that is distinct from the ATP-binding pocket, stabilizing the interaction between the CENP-E motor domain and microtubules.[2][3] This prevents the release of inorganic phosphate and locks CENP-E in a state that is strongly bound to the microtubule.[2][3] The functional consequence is the failure of proper chromosome alignment at the metaphase plate during mitosis, leading to a prolonged mitotic arrest and subsequent apoptosis.[2][4][5]

Q2: Are there any known direct off-target effects of GSK-923295 on other cellular proteins?

**GSK-923295** has been shown to be highly selective for CENP-E. In a panel of mitotic human kinesins, it showed only minimal inhibitory activity (<25%) at a concentration of 50  $\mu$ M, which is significantly higher than its potent inhibitory concentration for CENP-E.[6] While comprehensive, unbiased off-target screening data from techniques like chemoproteomics or broad kinase panels are not extensively published in the public domain, the existing evidence points towards a high degree of selectivity for its intended target.[2][6] Researchers should be







aware that the absence of evidence is not evidence of absence, and unexpected phenotypes should always be carefully investigated.

Q3: My cells are arresting in mitosis as expected, but then they seem to exit mitosis without dividing, a phenomenon often called "mitotic slippage." Is this a known effect?

Yes, this is a potential cellular fate following prolonged mitotic arrest induced by **GSK-923295**. While many cells will undergo apoptosis after a sustained mitotic arrest, some cell lines may exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[4] This can result in the formation of aneuploid and polyploid cells, which may or may not subsequently undergo cell death. The propensity for mitotic slippage is cell-line dependent.

Q4: I've observed that after prolonged exposure to **GSK-923295**, the chromosomes in my arrested cells start to separate, even though they are not properly aligned. What is happening?

This phenomenon is likely "cohesion fatigue." During a prolonged mitotic arrest, the cohesin complexes that hold sister chromatids together can gradually dissociate.[4] This leads to the premature separation of sister chromatids, even in the presence of an active spindle assembly checkpoint. This is not a direct off-target effect of the drug but rather a cellular response to a lengthy delay in mitosis. This has been observed in some cell lines, such as HeLa, which are particularly prone to this effect.[4]

Q5: What are the typical GI50/IC50 values for **GSK-923295** in cancer cell lines?

The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for **GSK-923295** are potent and vary across different cancer cell lines. The median GI50 value across a panel of 237 tumor cell lines was 32 nM, with an average of 253 nM.[2][3] Specific examples are provided in the table below.

#### **Quantitative Data Summary**



| Cell Line                                            | Cancer Type                  | IC50 / GI50 (nM) | Reference                                                                                                     |
|------------------------------------------------------|------------------------------|------------------|---------------------------------------------------------------------------------------------------------------|
| SKOV-3                                               | Ovarian Cancer               | 22               | [Probechem]                                                                                                   |
| Colo205                                              | Colon Cancer                 | 22               | [Probechem]                                                                                                   |
| SW48                                                 | Colon Cancer                 | 17.2             | [1]                                                                                                           |
| RKO                                                  | Colon Cancer                 | 55.6             | [1]                                                                                                           |
| SW620                                                | Colon Cancer                 | 42               | [1]                                                                                                           |
| HCT116                                               | Colon Cancer                 | 51.9             | [1]                                                                                                           |
| Neuroblastoma<br>(average)                           | Neuroblastoma                | 41               | [1]                                                                                                           |
| Pediatric Preclinical<br>Testing Program<br>(median) | Various Pediatric<br>Cancers | 27               | [Initial testing of the<br>CENP-E inhibitor<br>GSK923295A by the<br>pediatric preclinical<br>testing program] |

# **Experimental Protocols**

**CENP-E ATPase Activity Assay** 

This protocol is a generalized representation based on published methods to determine the inhibitory activity of **GSK-923295** on CENP-E.

- Protein Expression and Purification: Express the motor domain of human CENP-E (e.g., residues 2-340 with a C-terminal His-tag) in E. coli and purify using affinity chromatography.
- Microtubule Preparation: Polymerize tubulin in a suitable buffer (e.g., PEM25 buffer: 25mM
   PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA) to form microtubules (MTs).
- ATPase Assay:
  - The assay is typically performed in a 384-well plate format.



- The reaction mixture contains PEM25 buffer, a specific concentration of ATP (e.g., 500 μM), microtubules (e.g., 5 μM), and a low concentration of the purified CENP-E motor domain (e.g., 1 nM).[3]
- Add GSK-923295 at varying concentrations.
- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature (e.g., 25°C).
- Measure the release of inorganic phosphate over time using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to NADH oxidation.
- Calculate the IC50 value by fitting the dose-response curve.

Cell Proliferation Assay (e.g., using DAPI staining)

This protocol outlines a method to assess the anti-proliferative effects of **GSK-923295**.

- Cell Culture: Plate cells of interest in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of GSK-923295 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- Cell Fixation and Staining:
  - After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  - Permeabilize the cells (e.g., with 0.1% Triton X-100).
  - Stain the cellular DNA with DAPI (4',6-diamidino-2-phenylindole).
- Imaging and Analysis:
  - Acquire images using a high-content imaging system.



- Use image analysis software to count the number of nuclei in each well.
- Calculate the GI50 value by comparing the cell counts in the treated wells to the vehicletreated control wells.

### **Visualizations**



Click to download full resolution via product page

Caption: On-target mechanism of **GSK-923295** leading to apoptosis.





Click to download full resolution via product page

Caption: Potential cellular fates following GSK-923295-induced mitotic arrest.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected cellular phenotypes with GSK-923295.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-923295 off-target effects in cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607873#gsk-923295-off-target-effects-in-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com